1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride
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Overview
Description
1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-benzodioxole ring, a propanone group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 1,3-benzodioxole with a suitable ketone, followed by the introduction of the methylamino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacology.
Industry: It is utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-, hydrochloride
- 1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-, hydrochloride
- 1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(phenylamino)-, hydrochloride
Uniqueness
1-Propanone, 1-(1,3-benzodioxol-5-yl)-3-(methylamino)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
132412-84-1 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-12-5-4-9(13)8-2-3-10-11(6-8)15-7-14-10;/h2-3,6,12H,4-5,7H2,1H3;1H |
InChI Key |
SCOKPHZTVDZOJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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